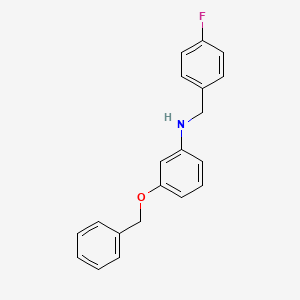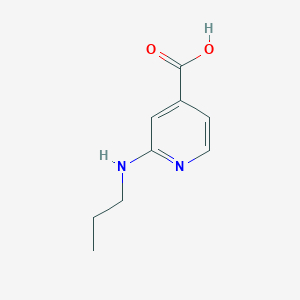
2-(Propylamino)isonicotinic acid
描述
“2-(Propylamino)isonicotinic acid” is a derivative of isonicotinic acid . Isonicotinic acid is a pyridinemonocarboxylic acid in which the carboxy group is at position 4 of the pyridine ring . It is a derivative of pyridine with a carboxylic acid substituent at the 4-position . It is an isomer of picolinic acid and nicotinic acid, which have the carboxyl group at the 2- and 3-position respectively compared to the 4-position for isonicotinic acid .
Synthesis Analysis
The synthesis of derivatives of isonicotinic acid has been reported in the literature . A concise manner to make a wide variety of mono- or disubstituted 2-amino isonicotinic acids via the corresponding 2,4-dioxo-carboxylic acid ethyl esters and ethyl 3-amino-3-iminopropionate hydrochloride has been described .
Molecular Structure Analysis
The molecular structure of isonicotinic acid has been analyzed in several studies . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxy group results in zigzag and linear molecular packing modes in isonicotinic acid crystal .
Chemical Reactions Analysis
The chemical reactions of isonicotinic acid derivatives have been studied . The reaction likely proceeds through an in situ decarboxylation process and is reminiscent of the Guareschi–Thorpe Condensation .
作用机制
Target of Action
2-(Propylamino)isonicotinic acid, a derivative of isoniazid, primarily targets the mycobacterial cell wall . It inhibits the synthesis of mycolic acids, an essential component of the bacterial cell wall . This action is crucial in the treatment of diseases like tuberculosis .
Mode of Action
The interaction of this compound with its targets results in the inhibition of mycolic acid biosynthesis . This disruption in the formation of the bacterial cell wall leads to the bactericidal effect against actively growing intracellular and extracellular Mycobacterium tuberculosis organisms .
Biochemical Pathways
The action of this compound affects various biochemical pathways. It has been suggested that it significantly promotes the pentose phosphate pathway (PPP), leading to higher NADPH oxidase activity and more reactive oxygen species (ROS) production . This action can have downstream effects on the overall metabolic activity of the cell.
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed when administered either orally or parenterally . The major pathway of its metabolism is acetylation . The rate of acetylation can vary among individuals, leading to differences in drug clearance from the body .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its bactericidal activity against Mycobacterium tuberculosis . By inhibiting the synthesis of mycolic acids, it disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the solubility of isonicotinic acid, a related compound, in various solvents can affect its bioavailability and thus its efficacy . Furthermore, factors such as pH and temperature can influence the stability of the compound .
未来方向
The future directions for research on isonicotinic acid derivatives are promising . Compounds presented in recent studies could be potentially used as new plant protection products . Further development and fine tuning of these isonicotinates based scaffolds for the treatment of various aberrations is still a wide-open field of research .
属性
IUPAC Name |
2-(propylamino)pyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-4-10-8-6-7(9(12)13)3-5-11-8/h3,5-6H,2,4H2,1H3,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZWGBONJHOBLRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC=CC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651389 | |
| Record name | 2-(Propylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1019127-04-8 | |
| Record name | 2-(Propylamino)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651389 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



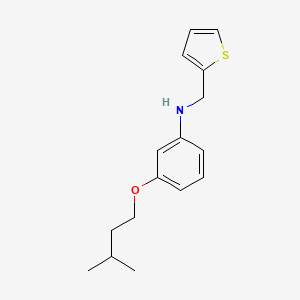
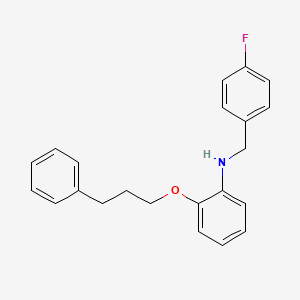

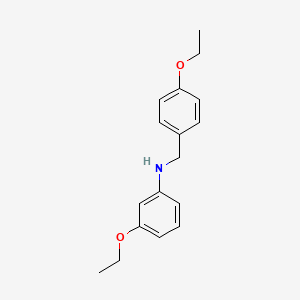
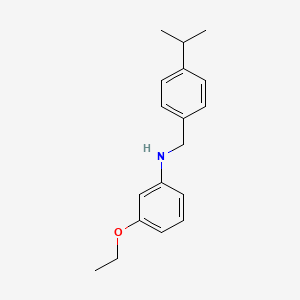
![N-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-3-(2-phenoxyethoxy)aniline](/img/structure/B1385648.png)
![N-[2-(4-Ethylphenoxy)ethyl]-2-(2-phenoxyethoxy)aniline](/img/structure/B1385650.png)
![2-(Benzyloxy)-N-{2-[2,4-DI(tert-butyl)phenoxy]-ethyl}aniline](/img/structure/B1385651.png)
![N-[4-(2-Cyclohexylethoxy)phenyl]-N-{2-[4-(tert-pentyl)phenoxy]ethyl}amine](/img/structure/B1385654.png)
![3-Methoxy-N-[4-(phenethyloxy)benzyl]-1-propanamine](/img/structure/B1385655.png)
![N-{2-[4-(Tert-butyl)phenoxy]ethyl}-4-(2-ethoxyethoxy)aniline](/img/structure/B1385656.png)
![N-[4-(2-Methoxyethoxy)benzyl]-2-(3-phenylpropoxy)aniline](/img/structure/B1385657.png)
